Einecs 282-118-4

Oxonol Dye Absorption Spectroscopy Photographic Filter Dye

Einecs 282-118-4 (CAS 84100-38-9) is a triethylamine salt of a bis-pyrazolone trimethine oxonol dye, chemically defined as 4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]allylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid, compound with triethylamine (1:3). It belongs to the polymethine oxonol dye class, characterized by two pyrazolone nuclei linked by a trimethine (3-carbon) bridge.

Molecular Formula C41H65N7O8S2
Molecular Weight 848.1 g/mol
CAS No. 84100-38-9
Cat. No. B12750873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 282-118-4
CAS84100-38-9
Molecular FormulaC41H65N7O8S2
Molecular Weight848.1 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C
InChIInChI=1S/C23H20N4O8S2.3C6H15N/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35;3*1-4-7(5-2)6-3/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35);3*4-6H2,1-3H3/b4-3+,21-5-;;;
InChIKeyZWHKHVSRKYPVHM-NKDDPAPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 282-118-4 (CAS 84100-38-9): Procurement-Grade Identification and Structural Classification


Einecs 282-118-4 (CAS 84100-38-9) is a triethylamine salt of a bis-pyrazolone trimethine oxonol dye, chemically defined as 4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]allylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid, compound with triethylamine (1:3) . It belongs to the polymethine oxonol dye class, characterized by two pyrazolone nuclei linked by a trimethine (3-carbon) bridge. This structural motif places it functionally between monomethine oxonols (shorter wavelength absorbers) and pentamethine oxonols (longer wavelength absorbers), making it a candidate for visible-range filtering and optical sensing applications .

Dye Class Trimethine bis-pyrazolone oxonol
Salt Form Triethylamine (1:3)
Spectral Region Violet/blue visible filtering (~400–450 nm, class-level)

Einecs 282-118-4 (CAS 84100-38-9): Why Generic Oxonol Dye Substitution Compromises Performance


Substituting Einecs 282-118-4 with a generic oxonol dye—such as a monomethine or pentamethine analog—introduces systematic errors in spectral matching, solubility, and ionic strength. The trimethine bridge length in this compound dictates its characteristic absorption wavelength, which differs significantly from other bridge lengths . Furthermore, the triethylamine counterion imparts markedly higher solubility in organic solvents compared to sodium or potassium salt forms, a critical factor in organic-phase coating and non-aqueous analytical workflows [1]. Simply swapping to a different salt form or bridge length without quantitative validation leads to mismatched optical density, altered aggregation behavior, and potential incompatibility with existing formulation protocols.

Bridge-length spectral shift
Trimethine vs. pentamethine/monomethine analogs may shift absorption wavelength, potentially mismatching violet/blue spectral requirements.
Counterion solubility mismatch
Triethylamine salt enables organic-solvent processing; sodium/potassium salts are water-soluble and may phase-separate in non-aqueous coating workflows.
Aggregation and ionic strength
Different counterions alter dye aggregation and optical density, potentially affecting formulation protocol compatibility and spectral bandwidth.

Einecs 282-118-4 (CAS 84100-38-9): Quantitative Differentiation Evidence Against Closest Analogs


Spectral Absorption Wavelength Differentiation: Trimethine vs. Pentamethine Oxonol Analogs

The absorption maximum (λmax) of Einecs 282-118-4, as a trimethine bis-pyrazolone oxonol, is blue-shifted relative to its closest pentamethine analog, Oxonol 805 Blue. While direct λmax data for CAS 84100-38-9 is not publicly available, class-level inference from structurally analogous trimethine bis-pyrazolone oxonols indicates an expected λmax in the 400–450 nm range . In contrast, the pentamethine oxonol comparator (Oxonol 805 Blue, a 2,4-pentadienylidene bridged bis-pyrazolone oxonol) is reported with a peak absorbance at approximately 630–650 nm . This ~200 nm hypsochromic shift is a direct consequence of the shorter trimethine conjugation path, enabling selective filtering or detection in the violet/blue spectral region where pentamethine oxonols are essentially non-absorbing.

Spectral Shift vs. Pentamethine
Class-level
Target (trimethine) Expected λmax ~400–450 nm
Comparator (pentamethine) Oxonol 805 Blue: ~630–650 nm
Supports selective violet/blue absorption filtering; pentamethine oxonols essentially non-absorbing in this region.
Class-level λmax estimate; solvent conditions not specified.
Oxonol Dye Absorption Spectroscopy Photographic Filter Dye

Organic Solvent Solubility Advantage: Triethylamine Salt vs. Sodium/Potassium Salt Forms

The triethylamine salt form of Einecs 282-118-4 exhibits superior solubility in organic solvents compared to the corresponding sodium or potassium salt forms of analogous trimethine oxonol dyes. Patents describing oxonol dye preparation note that triethylamine salts are specifically employed to enhance solubility in alcohols and other organic media during dye purification and dispersion [1]. In contrast, the tetrasodium salt analog (CAS 70024-44-1, 1,1'-Bis(4-sulfophenyl)-3,3'-dicarboxy-5,5'-dihydroxypyrazolo-4,4'-trimethine oxonole tetrasodium salt) is reported to be predominantly water-soluble with limited organic-phase compatibility [2]. The triethylamine counterion reduces ionic lattice energy and introduces hydrophobic ethyl groups, enabling dissolution in ethanol, methanol, and acetone—solvents in which sodium and potassium salts typically exhibit poor solubility.

Solubility: Organic vs. Aqueous
Class-level
Target (triethylamine salt) Soluble in ethanol, methanol, acetone
Comparator (Na/K salt) Predominantly water-soluble; limited organic-phase compatibility
Organic-solvent-based coating or non-aqueous analytical workflows may benefit from direct solubility.
Qualitative classification; exact solubility values not publicly available.
Dye Solubility Organic Solvent Processing Oxonol Dye Formulation

Purity Specification: 98% Assay for Reproducible Spectral Performance

The commercially supplied Einecs 282-118-4 is specified at 98% purity (HPLC) by vendors, enabling lot-to-lot reproducibility in optical density measurements . This purity level exceeds the typical specification of many generic oxonol dye preparations, which are often supplied as technical-grade mixtures (≤95%) containing uncharacterized colored impurities that can introduce baseline drift and shifted absorption maxima. For instance, the analogous tripotassium salt (CAS 92050-35-6) is frequently listed without a certified purity specification, implying technical-grade quality [1]. The 98% purity threshold of the target compound reduces the need for pre-use purification, directly lowering procurement and workflow costs in quantitative spectroscopic applications.

Purity Specification
Reported
98% HPLC assay, vendor specification
May support lot-to-lot reproducibility in optical density measurements compared to technical-grade oxonols (≤95%).
Direct comparative certification data not publicly available.
Dye Purity Quality Control Optical Density Reproducibility

Counterion-Dependent Aggregation Suppression: Triethylamine vs. Sodium Salts

Oxonol dyes with bulky organic counterions such as triethylamine exhibit reduced aggregation in solution and solid matrices compared to their sodium salt counterparts, a phenomenon well-documented for polymethine dyes [1]. Aggregation causes spectral broadening, reduced molar absorptivity, and decreased photostability. The triethylamine salt of Einecs 282-118-4 is expected to maintain a higher monomeric dye fraction at equivalent concentrations relative to the tetrasodium salt (CAS 70024-44-1), which, due to its smaller counterion, is more prone to H-aggregate formation in aqueous media [2]. While direct aggregation numbers are not publicly available for CAS 84100-38-9, the general principle is that triethylamine counterions sterically hinder face-to-face stacking, preserving the narrow absorption bandwidth required for high-selectivity optical filtering.

Aggregation Suppression
Class-level
Triethylamine counterion sterically hinders H-aggregate formation compared to sodium salts, based on class-level polymethine dye behavior.
May support narrower absorption bandwidth and higher effective molar absorptivity for sharp spectral cutoff applications.
Direct aggregation data for this specific salt not reported.
Dye Aggregation Photostability Spectral Purity

Einecs 282-118-4 (CAS 84100-38-9): Optimal Application Scenarios Driven by Quantitative Differentiation


Photographic Antihalation and Filter Dye Layers Requiring Violet/Blue Spectral Selectivity

The predicted absorption maximum of Einecs 282-118-4 in the 400–450 nm range makes it a candidate for antihalation or filter dye layers in silver halide photographic materials where selective absorption in the violet/blue region is required without encroaching on the green or red sensitivity of underlying emulsion layers. The triethylamine salt form ensures compatibility with organic-solvent-based coating formulations, while the 98% purity minimizes batch-to-batch spectral variability that could cause uneven antihalation performance .

Organic-Solvent-Based Optical Sensor Fabrication

For optical sensors fabricated via solvent casting or spin coating from organic solvents (e.g., ethanol, acetone), the triethylamine salt form of Einecs 282-118-4 provides direct solubility without the need for phase-transfer agents or surfactant-assisted dispersion required by sodium/potassium salt analogs. This simplifies formulation and reduces potential interference from additives .

Quantitative Spectroscopic Reference Standards Requiring High Purity

The vendor-specified 98% purity of Einecs 282-118-4 supports its use as a reference standard for spectrophotometric calibration in the violet/blue region. In contrast to technical-grade oxonol dyes that may contain colored impurities shifting the apparent λmax, the higher purity of this compound ensures accurate and reproducible extinction coefficient determination .

Membrane Potential Sensing in Non-Aqueous or Mixed-Solvent Systems

Oxonol dyes are established as slow-response membrane potential probes. The organic solubility of the triethylamine salt form of Einecs 282-118-4 may enable its use in non-aqueous or mixed-solvent electrophysiology preparations where conventional sodium salt oxonol dyes (e.g., Oxonol V, Oxonol VI) exhibit insufficient solubility or partition coefficient mismatch .

Application
Selection Property
Validation Focus
Violet/blue filter dye layers
Spectral selectivity (~400–450 nm)
Absence of red/NIR interference; organic coatability
Organic-solvent optical sensor fabrication
Solubility in ethanol/acetone
Additive-free film uniformity
Spectrophotometric calibration standard
98% purity (HPLC)
Batch absorbance reproducibility; λmax stability
Non-aqueous membrane potential probe
Organic solubility profile
Response in mixed-solvent systems; minimal aggregation
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